Cyclododecanol, TMS

Description

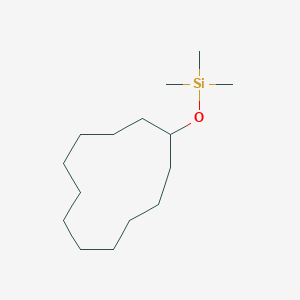

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclododecyloxy(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32OSi/c1-17(2,3)16-15-13-11-9-7-5-4-6-8-10-12-14-15/h15H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWMBGFOFMRCMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1CCCCCCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335561 | |

| Record name | Cyclododecanol, TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-91-6 | |

| Record name | Cyclododecanol, TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclododecanol and Its Trimethylsilyl Functionalized Derivatives

Preparative Routes to Cyclododecanol (B158456) (CDOL)

Cyclododecanol is a valuable precursor in the chemical industry, and its synthesis has been optimized through various catalytic hydrogenation methods. A significant pathway involves the hydrogenation of epoxycyclododecadiene, which itself is derived from cyclododecatriene.

Hydrogenation of Epoxycyclododecadiene (ECDD) from Cyclododecatriene (CDT)

An eco-friendly and efficient route to cyclododecanol begins with the selective epoxidation of 1,5,9-cis,trans,trans-cyclododecatriene (CDT). This process yields epoxycyclododecadiene (ECDD), which is then subjected to hydrogenation to produce cyclododecanol. This multi-step synthesis provides a viable pathway to CDOL, which can be subsequently oxidized to form cyclododecanone (B146445) (CDON). scirp.org

The hydrogenation of ECDD is a key step in this sequence. Research has demonstrated that this transformation can be carried out with high efficiency. For instance, using Raney nickel as a catalyst in ethanol as a solvent, the hydrogenation of a mixture of 1,2-epoxy-5-cis-9-trans-cyclododecadiene and 1,2-epoxy-5-trans-9-trans-cyclododecadiene yields cyclododecanol with an average yield of 92.3%, and a highest reported yield of 94.9%. scirp.org The use of ethanol as a solvent in this process is noted as a greener alternative to previously employed solvents like cyclohexane. scirp.org

Catalytic Hydrogenation Processes (e.g., Raney Nickel Catalysis)

Raney nickel is a widely utilized heterogeneous catalyst in hydrogenation reactions due to its high activity and efficiency. mdpi.com In the context of cyclododecanol synthesis, Raney nickel has proven to be a robust catalyst for the hydrogenation of epoxycyclododecadiene. scirp.org The specific conditions for this reaction can be optimized to achieve high yields.

While detailed comparative studies on various catalytic systems for this specific transformation are not extensively documented in the readily available literature, the high yields achieved with Raney nickel make it a preferred choice. The general procedure involves reacting ECDD with hydrogen gas in the presence of the Raney nickel catalyst in a suitable solvent, such as ethanol. scirp.org

Hydrogenation of Epoxycyclododecadiene (ECDD) to Cyclododecanol (CDOL)

| Catalyst | Solvent | Substrate | Average Yield (%) | Highest Yield (%) | Reference |

| Raney Nickel | Ethanol | Mixture of 1,2-epoxy-5-cis-9-trans-cyclododecadiene and 1,2-epoxy-5-trans-9-trans-cyclododecadiene | 92.3 | 94.9 | scirp.org |

Synthesis of Trimethylsilyl-Derived Intermediates and Analogs of Cyclododecanone (CDON)

Trimethylsilyl-functionalized derivatives of cyclododecanone, particularly silyl (B83357) enol ethers, are important intermediates in organic synthesis. They serve as versatile precursors for a variety of carbon-carbon bond-forming reactions.

Formation of Cyclododecanone Silyl Enol Ethers

Silyl enol ethers are generally prepared by reacting an enolizable ketone with a silyl electrophile in the presence of a base. wikipedia.org For the synthesis of the trimethylsilyl (B98337) enol ether of cyclododecanone, a common method involves the treatment of cyclododecanone with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with trimethylsilyl chloride (TMSCl). wikipedia.org This procedure typically favors the formation of the kinetic enolate and, subsequently, the corresponding silyl enol ether.

Alternatively, thermodynamic silyl enol ethers can be favored by using a weaker base, such as triethylamine, often at higher temperatures. wikipedia.org The choice of reaction conditions allows for regioselective control in the formation of silyl enol ethers from unsymmetrical ketones. A review on the reactivity of cyclododecanone mentions its treatment with LDA followed by p-toluenesulfonyl chloride to achieve α-chlorination, indicating the successful formation of the enolate intermediate which is a prerequisite for silyl enol ether synthesis. researchgate.net

General Conditions for Silyl Enol Ether Formation

| Ketone | Base | Silylating Agent | General Conditions | Product Type | Reference |

| Enolizable Ketone | Lithium Diisopropylamide (LDA) | Trimethylsilyl Chloride (TMSCl) | Low temperature (e.g., -78 °C) | Kinetic Silyl Enol Ether | wikipedia.org |

| Enolizable Ketone | Triethylamine | Trimethylsilyl Chloride (TMSCl) | Higher temperature | Thermodynamic Silyl Enol Ether | wikipedia.org |

In Situ Generation of Tris(trimethylsilyl)silyl (TTMSS) Intermediates

Tris(trimethylsilyl)silane, (Me₃Si)₃SiH or TTMSS, is a valuable reagent in radical chemistry, often serving as a less toxic alternative to organotin compounds. organic-chemistry.org The tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, can be generated in situ through various methods, including thermal or photochemical initiation. nih.gov

Common radical initiators such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide can be used to generate the TTMSS radical from tris(trimethylsilyl)silane. thieme-connect.de This silyl radical can then participate in a variety of reactions, including additions to carbon-carbon and carbon-oxygen double bonds. nih.govepa.gov

The reaction of the TTMSS radical with ketones, including cyclic ketones, has been studied. Tris(trimethylsilyl)silane has been shown to be an effective hydrosilylating agent for dialkyl ketones via a free radical mechanism. epa.gov While specific studies detailing the in situ generation of the TTMSS radical and its subsequent reaction with cyclododecanone are not extensively reported, the general reactivity profile suggests its applicability. For instance, TTMSS has been used in conjugate radical additions to α,β-unsaturated imides. nih.gov This suggests that similar additions to α,β-unsaturated derivatives of cyclododecanone could be a viable synthetic strategy. The generation of the TTMSS radical is typically achieved by heating a mixture of TTMSS and a radical initiator in a suitable solvent. thieme-connect.de

Chemical Reactivity and Transformation Mechanisms Involving Trimethylsilyl Reagents

Catalytic Transformations Utilizing Silicon-Containing Reagents

Chlorosilane-Promoted Beckmann Rearrangements of Cyclododecanone (B146445) Oxime

The Beckmann rearrangement is a pivotal reaction in organic synthesis, primarily recognized for its utility in converting oximes into amides or lactams. For the synthesis of ω-laurolactam (LRL), the monomer essential for the production of Nylon-12, the Beckmann rearrangement of cyclododecanone oxime (CDOX) is a key industrial process researchgate.netoup.comresearchgate.net. While traditional methods often employ strong acids like sulfuric acid, significant research has focused on developing more efficient and environmentally benign catalytic systems. Among these, chlorosilanes have emerged as effective promoters and catalysts for this transformation, particularly in liquid-phase reactions.

Mechanism and Catalysis: Chlorosilanes, such as trimethylchlorosilane (TMSCl) and tetrachlorosilane (B154696) (SiCl4), facilitate the Beckmann rearrangement by activating the hydroxyl group of the oxime, rendering it a better leaving group researchgate.netoup.com. This activation typically proceeds via the formation of silyl (B83357) cations or related electrophilic species derived from the chlorosilane. Upon activation, the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent nucleophilic attack by water on the nitrilium ion, followed by tautomerization, yields the desired lactam, ω-laurolactam oup.commasterorganicchemistry.combdu.ac.in.

Reaction Conditions and Findings: The chlorosilane-promoted Beckmann rearrangement of cyclododecanone oxime is generally carried out under relatively mild conditions, often at temperatures around 100 °C in the liquid phase researchgate.netoup.com. The combination of chlorosilanes as catalysts, hydrocarbon solvents, and nitrile co-solvents has proven effective in achieving high conversions and yields of ω-laurolactam. Research indicates that these systems offer an alternative to traditional acid catalysis, potentially reducing waste streams and simplifying process operations oup.com.

Data Table: Chlorosilane-Promoted Beckmann Rearrangement of Cyclododecanone Oxime

| Catalyst/Promoter | Co-solvent/Additive | Solvent(s) | Temperature (°C) | Substrate | Product | Key Observation |

| Trimethylchlorosilane | Acetonitrile/ | Hydrocarbon (e.g., cyclohexane, hexane, decane) | 100 | Cyclododecanone oxime | ω-laurolactam | Effective catalyst; nitriles regenerate catalyst species. |

| Tetrachlorosilane (SiCl4) | Benzonitrile | |||||

| Tetrachlorosilane (SiCl4) | Acetonitrile/ | Hydrocarbon (e.g., cyclohexane, hexane, decane) | 100 | Cyclododecanone oxime | ω-laurolactam | Most active catalyst; effective in producing LRL; nitriles regenerate catalyst species. |

| Benzonitrile | ||||||

| Chlorosilanes (General) | Nitriles | Hydrocarbon solvents | ~100 | Cyclododecanone oxime | ω-laurolactam | Effective catalysts for LRL production; nitriles play a role in removing silane (B1218182) species from adducts. |

List of Compounds Mentioned:

Cyclododecanone oxime (CDOX)

Trimethylchlorosilane (TMSCl)

Tetrachlorosilane (SiCl4)

ω-laurolactam (LRL)

Acetonitrile

Benzonitrile

Cyclohexane

Hexane

Decane

Conformational and Stereochemical Investigations of Cyclododecanone Derivatives

Conformational Analysis of Cyclododecanone (B146445) Macrocycles

The large and flexible nature of the twelve-membered ring of cyclododecanone allows for numerous possible conformations. However, specific arrangements are favored to minimize steric and torsional strain.

Identification of Preferred Conformations

The most stable and preferred conformation for the cyclododecanone ring is the square sciencepublishinggroup.com-2-one conformation. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.commdpi.com This structure is characterized by having three carbon-carbon bonds on each of its four sides. researchgate.netresearchgate.net This arrangement resembles an aliphatic chain's anti-zigzag configuration, which minimizes transannular interactions—steric strain arising from the close proximity of hydrogen atoms across the ring. researchgate.net

Microwave spectroscopy combined with computational calculations has identified as many as seven distinct conformations of cyclododecanone in the gas phase. researchgate.netresearchgate.net Despite this diversity, the square sciencepublishinggroup.com configuration is overwhelmingly predominant, being 19 times more abundant than the next most common conformer. researchgate.net The stability of this conformation is attributed to its lack of eclipsed HCCH configurations and a favorable arrangement of transannular hydrogen interactions. researchgate.netresearchgate.net Other similar macrocyclic ketones, such as cyclodecanone (B73913) and cyclotetradecanone, also exhibit preferred conformations, identified as fao.org-2-one and mdpi.com-2-one, respectively. sciencepublishinggroup.combenthamdirect.com

The effects of substituents on this preferred conformation have also been investigated. For α-benzylcyclododecanones, the cyclododecene (B75492) moiety in the resulting cyclododeceno[b]indene derivatives was found to adopt a [1ene2333] conformation. rsc.orgopenstax.org Similarly, studies on 2-phenylcyclododecanone derivatives confirmed that the cyclododecanone skeleton largely maintains the sciencepublishinggroup.com-2-one conformation. researchgate.net

Observed Conformations of Cyclododecanone

| Conformation | Relative Abundance (Approx.) | Key Stabilizing/Destabilizing Features |

|---|---|---|

| Conformer I ( sciencepublishinggroup.com square) | Most Abundant (19x more than II) | No eclipsed configurations, minimized transannular interactions. researchgate.net |

| Conformer II | Least Abundant | Significant transannular strain (shortest H-H interaction at 1.96 Å) and two eclipsed configurations. researchgate.net |

| Conformer III | Second Most Abundant | Seven transannular interactions. researchgate.net |

| Other Conformers (IV-VII) | Intermediate | Varying degrees of transannular and eclipsed interactions. researchgate.netresearchgate.net |

Influence of Carbonyl Group Orientation on Ring Conformation

A critical feature of the cyclododecanone ring's structure is the orientation of the carbonyl group. In the favored sciencepublishinggroup.com-2-one conformation, the carbonyl group is positioned nearly perpendicular to the mean plane of the carbon ring. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.commdpi.com This orientation is a defining characteristic for large-ring ketones, including 11- and 12-membered cycloalkanones. rsc.org This spatial arrangement has significant implications for the molecule's reactivity, as the carbonyl group's accessibility is hindered by the ring's conformation, which can block interactions with catalysts or reagents. rsc.org The minimization of transannular interactions and, to a lesser extent, eclipsed hydrogen configurations are the primary forces driving these conformational preferences. researchgate.netresearchgate.net

Isomerism Studies in Substituted Cyclododecanone Derivatives

The introduction of substituents onto the cyclododecanone ring gives rise to various forms of isomerism, which have been a subject of detailed investigation.

Cis- and Trans- Isomerism in α-Monosubstituted Cyclododecanones

A novel form of cis-trans isomerism has been identified in α-monosubstituted cyclododecanone derivatives, arising from the orientation of the substituent relative to the carbonyl group within the sciencepublishinggroup.com-2-one conformation. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com These isomers are not based on the traditional definitions of geometric isomerism on a double bond or a small ring. thieme-connect.com Instead, they are defined by the substituent's position:

cis (α-corner-syn): The substituent and the carbonyl group are on the same side relative to the ring plane. sciencepublishinggroup.com

trans (α-corner-anti): The substituent and the carbonyl group are on opposite sides. sciencepublishinggroup.com

This unique isomerism was theoretically predicted and then practically confirmed through the synthesis and characterization of both cis and trans isomers using NMR spectroscopy, HR-MS, and X-ray diffraction analysis. sciencepublishinggroup.comresearchgate.net The two types of isomers exhibit distinct physical properties, such as different melting points, although their NMR spectra show similarities alongside characteristic differences. thieme-connect.com

Characteristic Differences of Cis/Trans Isomers of α-Monosubstituted Cyclododecanones

| Substituent | Isomer Type | Compound ID | Melting Point (°C) | Key 1H NMR Shifts (δ, ppm) |

|---|---|---|---|---|

| Phenyl (Ph) | cis (α-corner-syn) | 1a | 68-70 | - |

| trans (α-corner-anti) | 1g | 90-92 | - | |

| 2-Furyl (Fu) | cis (α-corner-syn) | 1c | 43-45 | 7.29; 6.26; 5.99 (Fu); 3.06-3.01 (α-H) sciencepublishinggroup.com |

| trans (α-corner-anti) | 1i | 35-37 | 7.33; 6.29; 6.03 (Fu); 3.14-3.05 (α-H) sciencepublishinggroup.com |

Diastereoselective Outcomes in Aldol (B89426) Reactions (e.g., anti-isomer predominance)

Aldol reactions involving cyclododecanone and its derivatives often proceed with a high degree of diastereoselectivity. When cyclododecanone reacts with aromatic aldehydes in the presence of alkali metal hydroxides like NaOH, there is a strong preference for the formation of the anti-diastereomer of the resulting β-hydroxy carbonyl compound. rsc.orgbeilstein-journals.org This high anti-selectivity is a characteristic feature of these reactions. rsc.org

For instance, a cascade aldol/oxo-Michael reaction between cyclododecanone, an aryl aldehyde, and acrylonitrile, catalyzed by metal hydroxides, yields β-keto ethers with excellent diastereoselectivity, often exceeding a 95:5 ratio in favor of the anti-isomer. nih.govnih.gov The crystal structure of the self-aldol product of cyclododecanone also shows an anti relative configuration. sciencepublishinggroup.comsciencepublishinggroup.com

Interestingly, the choice of catalyst can invert this selectivity. While alkali metal enolates predominantly yield anti-aldols, the use of titanium(IV) enolates of cyclododecanone favors the formation of the syn-aldol product, providing a method to access the alternative diastereomer. rsc.org

Exocyclic Stereocontrol in Prins Cyclization (Contextual Link to Related Macrocycles)

The Prins cyclization is a powerful method for constructing six-membered rings like tetrahydropyrans, which are components of many complex natural products. lookchem.comacs.org Research in this area provides a valuable contextual link to the stereochemical control possible in macrocyclic systems. Specifically, studies have demonstrated that the stereochemistry of an exocyclic double bond on the newly formed ring can be controlled.

In silyl-terminated Prins cyclizations, the geometry of the resulting 4-alkylidene group on a tetrahydropyran (B127337) ring is dictated by the stereochemistry of the starting material, a β-hydroxy allylsilane.

syn-β-hydroxy allylsilanes lead to the formation of cis-2,6-disubstituted tetrahydropyrans with a specific exocyclic olefin geometry (Z or E, depending on the specific substituents).

anti-β-hydroxy allylsilanes also produce cis-2,6-disubstituted products but with the opposite exocyclic olefin geometry.

This demonstrates a high level of stereocontrol where the configuration of a stereogenic center in the acyclic precursor determines the geometry of a double bond formed during the macrocycle-forming cyclization. This principle of transferring stereochemical information is fundamental to the synthesis of complex macrocyclic structures.

Spectroscopic and Structural Characterization Techniques for Trimethylsilyl Containing Cyclododecane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For trimethylsilyl-containing cyclododecane (B45066) derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable, with specific applications of an internal standard and low-temperature studies providing deeper insights.

Application of Tetramethylsilane (TMS) as an Internal Standard in ¹H and ¹³C NMR

Tetramethylsilane, Si(CH₃)₄, is the universally accepted internal standard for calibrating chemical shifts in ¹H and ¹³C NMR spectroscopy, particularly in organic solvents where it is soluble. wikipedia.orgacs.org Its utility stems from several key properties. All twelve protons in TMS are chemically equivalent, resulting in a single, sharp signal in the ¹H NMR spectrum. wikipedia.org Similarly, the four carbon atoms are also equivalent, producing a single peak in the ¹³C NMR spectrum. wikipedia.org

By international convention, the chemical shift of the TMS signal is defined as 0 parts per million (ppm). acs.orgucsb.edusavemyexams.com This provides a fixed reference point against which all other resonances in the spectrum are measured. wikipedia.orgsavemyexams.com The protons in TMS are highly shielded due to the electropositive nature of the silicon atom, causing them to resonate at a high magnetic field. acs.org Consequently, the signals for most organic compounds, including cyclododecane derivatives, appear downfield (at higher ppm values) from the TMS peak, minimizing spectral overlap. wikipedia.orgacs.org

The chemical inertness, high volatility for easy removal post-analysis, and solubility in common deuterated solvents further solidify the role of TMS as the preferred internal standard in NMR studies of trimethylsilyl-containing cyclododecane derivatives. wikipedia.orgacs.orgchegg.com

Table 1: Key Properties of Tetramethylsilane (TMS) as an NMR Standard

| Property | Description | Reference |

| Chemical Formula | Si(CH₃)₄ | wikipedia.org |

| ¹H NMR Signal | Single, sharp peak | wikipedia.org |

| ¹³C NMR Signal | Single, sharp peak | wikipedia.org |

| Defined Chemical Shift | 0.00 ppm | acs.orgucsb.edusavemyexams.com |

| Solubility | Good in most organic solvents | wikipedia.orgacs.org |

| Volatility | High, allowing for easy removal | wikipedia.orgacs.org |

| Reactivity | Chemically inert | acs.orgchegg.com |

Low-Temperature NMR Studies for Conformational and Stereochemical Elucidation

Cyclododecane and its derivatives are conformationally flexible molecules. At room temperature, the rapid interconversion between different conformations often results in time-averaged NMR spectra, where individual conformers cannot be distinguished. Low-temperature NMR spectroscopy is a critical tool to overcome this limitation. sikhcom.netnih.gov

By decreasing the temperature, the rate of conformational exchange is slowed down, allowing for the "freezing out" of individual conformers on the NMR timescale. nih.gov This enables the observation and characterization of distinct sets of signals for each populated conformation. For instance, low-temperature ¹³C NMR studies of cyclodecane (B1584694) have successfully identified the presence of minor conformations alongside the major boat-chair-boat (BCB) form. researchgate.networldscientific.com Similarly, studies on cycloundecane (B11939692) at low temperatures have revealed the existence of two distinct conformations in solution. nih.gov

In the context of trimethylsilyl-containing cyclododecane derivatives, low-temperature NMR would be instrumental in:

Determining the preferred conformation of the cyclododecane ring.

Investigating the influence of the bulky trimethylsilyl (B98337) group on the conformational equilibrium.

Elucidating the stereochemical relationship between the TMS group and other substituents on the ring.

The integration of signal areas at low temperatures can provide the relative populations of the different conformers, allowing for the calculation of the free-energy differences between them. sikhcom.netresearchgate.net

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an essential technique for determining the elemental composition of a molecule with high accuracy and precision. measurlabs.combioanalysis-zone.cominnovareacademics.in Unlike low-resolution mass spectrometry which provides nominal mass, HR-MS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com

For a compound like trimethylsilyl-cyclododecanol, HR-MS provides an exact mass measurement. This highly accurate mass data is then used to generate a unique elemental formula. This capability is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts with the same nominal mass. bioanalysis-zone.com

The process involves ionizing the sample and separating the resulting ions based on their m/z ratio. measurlabs.com The high resolving power of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for this precise mass determination. innovareacademics.in While HR-MS is powerful for elemental composition, it generally cannot differentiate between stereoisomers or geometric isomers. measurlabs.com

Table 2: Illustrative HR-MS Data for a Hypothetical Trimethylsilyl-Cyclododecanol

| Parameter | Value |

| Molecular Formula | C₁₅H₃₂OSi |

| Calculated Exact Mass | 256.2222 |

| Measured Exact Mass | 256.2225 |

| Mass Error | 1.2 ppm |

This table is for illustrative purposes only.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

While NMR provides detailed information about the structure in solution, X-ray diffraction analysis offers an unambiguous determination of the molecular structure in the solid state. retsch.commdpi.com This technique is predicated on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. retsch.com

For trimethylsilyl-containing cyclododecane derivatives that can be crystallized, single-crystal X-ray diffraction can provide a wealth of information, including:

The precise three-dimensional arrangement of atoms.

Definitive bond lengths and bond angles.

The absolute stereochemistry of chiral centers.

The preferred conformation of the cyclododecane ring in the crystalline state.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. mdpi.com

The process involves irradiating a suitable single crystal with X-rays and measuring the intensities and angles of the diffracted beams. retsch.com This diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. For cyclododecane itself, X-ray crystallography has been instrumental in identifying its square configuration in the solid state. nih.gov This technique would be equally vital for definitively establishing the solid-state conformation of its trimethylsilyl derivatives.

Computational and Theoretical Modeling in Cyclododecane Chemistry with Trimethylsilyl Aspects

Density Functional Theory (DFT) Calculations for Conformational Landscapes

The large and flexible nature of the cyclododecane (B45066) ring system gives rise to a complex potential energy surface with numerous possible conformers. Determining the most stable conformations and the energy barriers between them is crucial for understanding the reactivity and physical properties of cyclododecanol (B158456) and its TMS ether. Density Functional Theory (DFT) has proven to be a powerful method for exploring these conformational landscapes.

Recent studies on the conformational behavior of the closely related cyclododecanone (B146445) have revealed a rich variety of low-energy structures. mdpi.com Through a combination of microwave spectroscopy and DFT calculations, seven distinct conformations of cyclododecanone were identified. mdpi.com The most abundant of these is a square-like configuration, with the carbonyl group positioned in a way that minimizes transannular strain. mdpi.com The introduction of a trimethylsilyloxy group in place of the carbonyl is not expected to drastically alter the preferred ring conformations, given that the fundamental strain within the twelve-membered ring is the dominant factor. However, the bulky TMS group will have a significant influence on the local geometry and may affect the relative energies of the different conformers.

DFT calculations, often employing functionals like B3LYP with appropriate basis sets, can be used to optimize the geometries of various possible conformers of trimethylsilyl (B98337) cyclododecyl ether and calculate their relative energies. researchgate.net These calculations would typically involve a systematic or stochastic conformational search to ensure that all relevant low-energy structures are identified. The results of such calculations can be summarized in a data table, providing a clear picture of the conformational preferences.

| Conformer of Trimethylsilyl Cyclododecyl Ether (Hypothetical) | Point Group | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| Square-like (Equatorial TMS) | C1 | 0.00 | - |

| Square-like (Axial TMS) | C1 | 1.5 | - |

| Twist-Boat-Chair (Equatorial TMS) | C1 | 2.8 | - |

| Twist-Boat-Chair (Axial TMS) | C1 | 3.5 | - |

| Boat-Chair-Boat (Equatorial TMS) | C1 | 4.2 | - |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from DFT calculations. The relative energies and specific conformer names are based on known conformations of similar large rings.

Computational Assessment of Reaction Feasibility and Pathways for TMS-Enolates

The trimethylsilyl enol ether of cyclododecanone is a key intermediate in a variety of carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol (B89426) reaction. nih.govchem-station.comorganic-chemistry.orgwikipedia.org Computational chemistry plays a vital role in understanding the mechanisms of these reactions, including the feasibility of different pathways and the origins of stereoselectivity.

DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.nete3s-conferences.orgmdpi.com For the Mukaiyama aldol reaction of the TMS-enolate of cyclododecanone with an aldehyde, for instance, computations can elucidate the structure of the transition state, which is generally believed to be an open, non-cyclic arrangement. chem-station.comorganic-chemistry.org The activation energy calculated for this transition state provides a quantitative measure of the reaction's feasibility. Furthermore, by comparing the energies of transition states leading to different stereoisomers (e.g., syn vs. anti products), the origins of diastereoselectivity can be rationalized.

The reaction mechanism generally involves the activation of the aldehyde by a Lewis acid, followed by the nucleophilic attack of the silyl (B83357) enol ether. nih.gov The subsequent steps involve the formation of a silicon-oxygen bond and the generation of the aldol adduct. Computational modeling can provide detailed information on each of these steps, including the geometries of all species involved and the energetics of the entire process.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Key Bond Distances (Å) in Transition State |

|---|---|---|---|

| Lewis Acid Activation | Aldehyde-Lewis Acid Complex | -5.2 | - |

| C-C Bond Formation | Transition State 1 (TS1) | 15.8 | C-C: 2.1, C-O: 1.8 |

| Silyl Transfer | Intermediate 1 | -10.5 | - |

| Product Formation | Aldol Adduct | -25.0 | - |

Note: This table presents hypothetical data for a Mukaiyama aldol reaction involving the TMS-enolate of cyclododecanone. The values are illustrative of the insights that can be gained from DFT calculations of a reaction pathway.

Integration of Theoretical and Empirical Studies in Catalysis and Reaction Mechanisms

The most powerful approach to understanding complex chemical systems often involves a synergy between theoretical calculations and experimental observations. pku.edu.cnnih.govnih.gov In the context of catalysis and reaction mechanisms involving cyclododecanol and its TMS derivatives, this integrated approach can provide a comprehensive and validated picture of the chemical processes at play.

For example, experimental studies might reveal an unexpected reaction outcome or a surprising level of stereoselectivity. nih.gov Computational modeling can then be used to propose and evaluate different mechanistic hypotheses that could explain these empirical findings. e3s-conferences.org By calculating the energy barriers for various potential pathways, the most likely mechanism can be identified. Conversely, theoretical predictions about the effect of a particular catalyst or substituent can guide the design of new experiments to test these hypotheses. pku.edu.cn

A combined experimental and computational study of a catalytic reaction involving a silylated cyclododecane derivative might proceed as follows:

Experimental Observation: A new catalytic system is discovered for a reaction of the TMS ether of cyclododecanol, yielding a product with high selectivity.

Computational Modeling: DFT calculations are performed to model the catalytic cycle. Different potential intermediates and transition states are investigated to understand the role of the catalyst and the origin of the observed selectivity.

Prediction and Validation: The computational model might predict that modifying the catalyst in a specific way should lead to an even higher selectivity or a different product. This prediction can then be tested experimentally.

Refined Understanding: The results of the new experiments are used to refine the computational model, leading to a more accurate and detailed understanding of the reaction mechanism.

This iterative process of experiment and theory is a hallmark of modern chemical research and is essential for the development of new and improved catalytic systems for the synthesis and modification of complex molecules like cyclododecanol derivatives. mdpi.comnih.gov

Synthetic Utility and Research Applications of Cyclododecanol and Its Trimethylsilyl Modified Derivatives

Precursors in the Synthesis of Macrocyclic Natural Products and Analogs

Cyclododecanone (B146445), which is readily derived from cyclododecanol (B158456), is a cornerstone in the synthesis of various macrocyclic natural products and their analogs. The 12-membered ring of cyclododecanone provides a ready-made scaffold that can be elaborated into larger macrocyclic structures. This is particularly valuable in the synthesis of compounds with significant biological activity.

For instance, cyclododecanone is a key starting material for the synthesis of the anticancer agent roseophilin. arkat-usa.orgresearchgate.net It also serves as a precursor for other bioactive molecules, including the microglial activation modulators known as tocopherol fatty alcohols (TFAs) and the cytotoxic sponge alkaloids motuporamine A and motuporamine B. arkat-usa.orgresearchgate.net Additionally, the well-known fragrance compound, muscone (B1676871), and other macrocyclic fragrances are synthesized from cyclododecanone, highlighting its importance in the fragrance industry. researchgate.netnih.gov

The conversion of cyclododecanol to these complex macrocycles often involves a series of synthetic transformations, including ring expansion and functional group manipulations. The trimethylsilyl (B98337) ether of cyclododecanol can be a useful intermediate in these sequences, protecting the alcohol functionality while other parts of the molecule are being modified.

Table 1: Examples of Macrocyclic Compounds Synthesized from Cyclododecanone

| Macrocyclic Compound | Biological/Industrial Significance | Reference |

| Roseophilin | Anticancer agent | arkat-usa.orgresearchgate.net |

| Tocopherol Fatty Alcohols (TFAs) | Microglial activation modulators | arkat-usa.orgresearchgate.net |

| Motuporamine A & B | Cytotoxic sponge alkaloids | arkat-usa.orgresearchgate.net |

| Muscone | Fragrance ingredient | researchgate.netnih.gov |

| Exaltolide™ | Fragrance ingredient | acs.org |

Strategic Intermediates for Fused Heterocyclic Systems

Derivatives of cyclododecanone, and by extension cyclododecanol, are pivotal intermediates in the synthesis of fused heterocyclic systems. These complex structures, where a heterocyclic ring is fused to the 12-membered carbocycle, are of interest due to their potential biological activities.

Key intermediates such as ethyl 2-oxocyclododecanecarboxylate and 2-(hydroxymethylene)cyclododecanone are readily prepared from cyclododecanone. sapub.orgresearchgate.net These β-ketoester and β-hydroxyketone derivatives serve as versatile synthons for constructing a variety of fused heterocycles. For example, the condensation of these intermediates with various binucleophiles leads to the formation of fused pyrazolones, pyrimidines, and benzodiazepines. sapub.orgresearchgate.net

One specific example is the synthesis of benzimidazo[1,2-a]-5,6,7,8,9,10,11,12,13,14–decahydro scirp.orgcyclododeca[d]pyrimidine, which is achieved by reacting 2-(hydroxymethylene)cyclododecanone with 2-amino-1H-benzo[d]imidazole. sapub.org This reaction demonstrates the utility of cyclododecanone derivatives in building complex, multi-ring systems.

Table 2: Fused Heterocyclic Systems Derived from Cyclododecanone Intermediates

| Starting Intermediate | Reactant | Fused Heterocyclic System | Reference |

| Ethyl 2-oxocyclododecanecarboxylate | Phenylhydrazine | Pyrazolone derivative | researchgate.net |

| Ethyl 2-oxocyclododecanecarboxylate | Guanidine nitrate | Fused Pyrimidinone | sapub.org |

| 2-(Hydroxymethylene)cyclododecanone | 2-Amino-1H-benzo[d]imidazole | Benzimidazopyrimidine derivative | sapub.org |

| 2-(Hydroxymethylene)cyclododecanone | Ethylene diamine | Fused Diazepine derivative | researchgate.net |

Green Chemistry Perspectives in Synthesis Pathways (e.g., Eco-friendly methods for CDON from CDOL)

The principles of green chemistry are increasingly influencing the synthetic routes involving cyclododecanol and its derivatives. A significant area of focus has been the development of environmentally friendly methods for the oxidation of cyclododecanol (CDOL) to cyclododecanone (CDON), a key industrial intermediate. scirp.orgscirp.org

Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants, which generate significant waste. In contrast, greener alternatives utilize catalytic amounts of less toxic reagents and more benign solvents. One promising eco-friendly approach involves the oxidation of cyclododecanol with hydrogen peroxide, a clean oxidant whose only byproduct is water. scirp.orgscirp.orgscirp.orgresearchgate.net This reaction can be efficiently catalyzed by a phase-transfer catalyst such as hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate. scirp.orgscirp.orgscirp.orgresearchgate.net The use of a mixture of water and t-butanol as the solvent system further enhances the green credentials of this method. scirp.orgscirp.orgscirp.org

Another green oxidation protocol employs sodium hypochlorite (B82951) (household bleach) as the oxidizing agent in the presence of a catalytic amount of a phase-transfer catalyst. chemistryconnected.comjuliethahn.com This method avoids the use of hazardous heavy metals and is performed under mild reaction conditions.

Table 3: Comparison of Oxidation Methods for Cyclododecanol to Cyclododecanone

| Oxidizing Agent | Catalyst/Conditions | Key Green Chemistry Advantages | Reference |

| Hydrogen Peroxide | Hexadecyl trimethyl ammonium heteropolyphosphatotungstate, water/t-butanol | Use of a clean oxidant (water is the only byproduct), catalytic system. | scirp.orgscirp.orgscirp.orgresearchgate.net |

| Sodium Hypochlorite (Bleach) | Phase-transfer catalyst, acetone/acetic acid | Avoids heavy metal oxidants, mild reaction conditions. | chemistryconnected.comjuliethahn.com |

Q & A

Q. What are the optimal conditions for synthesizing cyclododecanone from cyclododecanol, and how is purity validated?

The oxidation of cyclododecanol to cyclododecanone typically employs sodium hypochlorite (NaOCl) in an acetic acid medium under reflux. A stoichiometric ratio of 1:1 for cyclododecanol to NaOCl is recommended, with reaction completion monitored via thin-layer chromatography (TLC) . Post-reaction, the mixture is washed with water to remove diethylammonium chloride byproducts . Purity is validated using melting point analysis, IR spectroscopy (C=O stretch at ~1700 cm⁻¹), and GC-MS for quantification. Theoretical vs. experimental yields should be compared to assess efficiency .

Q. How can TMS derivatization of cyclododecanol enhance its analytical characterization?

Trimethylsilyl (TMS) derivatization improves volatility and thermal stability, facilitating gas chromatography (GC) or GC-MS analysis. The procedure involves reacting cyclododecanol with a silylating agent (e.g., BSTFA) under anhydrous conditions. Post-derivatization, spectral libraries (e.g., NIST Chemistry WebBook) provide reference mass spectra for identification . Method validation should include reproducibility tests and blank controls to rule out contamination .

Q. What safety protocols are critical when handling cyclododecanol and its derivatives?

While cyclododecanol itself is not classified as hazardous, its TMS derivative may require inert atmosphere handling due to moisture sensitivity. Standard laboratory safety practices include using fume hoods, PPE (gloves, goggles), and adherence to waste disposal regulations. Stability studies under varying storage conditions (temperature, light) are recommended to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on cyclododecanone yields be resolved across studies using hypochlorite oxidation?

Discrepancies in yield often arise from variations in reaction time, temperature, or NaOCl concentration. A meta-analysis of published protocols (e.g., case-control vs. cohort methodologies) can identify confounding variables. Advanced statistical tools (e.g., ANOVA) should compare experimental parameters, while sensitivity analyses assess the impact of impurities or side reactions .

Q. What mechanistic insights explain byproduct formation during cyclododecanol oxidation, and how are they characterized?

Over-oxidation or acid-catalyzed side reactions may produce dodecanoic acid or dimeric species. Mechanistic studies using isotopic labeling (e.g., ¹⁸O-tracing) or in-situ NMR can track intermediate formation. High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for structural elucidation of byproducts .

Q. How should researchers design a reproducibility study for cyclododecanol-TMS synthesis across laboratories?

A multi-center study requires standardized protocols, including reagent purity (e.g., ≥99% cyclododecanol), consistent derivatization times, and calibrated instrumentation. Inter-laboratory variability is minimized using shared reference materials (e.g., NIST-certified standards) and blinded data analysis. Reporting should follow ICMJE guidelines, detailing lot numbers, storage conditions, and instrument parameters .

Q. What computational methods complement experimental data in studying cyclododecanol-TMS stability?

Density Functional Theory (DFT) simulations predict bond dissociation energies and degradation pathways under thermal stress. Coupled with accelerated stability testing (e.g., 40°C/75% RH), these models validate shelf-life estimates. Molecular dynamics simulations further explore solvent interactions affecting crystallization behavior .

Methodological and Data Analysis Questions

Q. How can thematic analysis improve interpretation of cyclododecanol-TMS research outcomes?

Thematic coding of literature data (e.g., reaction conditions, analytical techniques) identifies trends and knowledge gaps. Mixed-methods approaches combine quantitative yield data with qualitative insights from researcher notes, enabling triangulation of factors like catalyst efficiency or solvent effects .

Q. What statistical approaches address small-sample limitations in cyclododecanol-TMS studies?

Bootstrap resampling or Bayesian hierarchical models enhance reliability in low-n experiments. For meta-analyses, random-effects models account for heterogeneity across studies, while funnel plots detect publication bias .

Q. How do researchers ensure data integrity when documenting cyclododecanol-TMS synthesis?

Detailed appendices should include raw chromatograms, spectral data, and instrument calibration logs. Blockchain-based electronic lab notebooks (ELNs) provide tamper-proof records. Peer review checklists (e.g., CONSORT for experimental studies) standardize reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.